3-(3-Fluoro-5-methylphenyl)-1-propene
Overview
Description
“(3-Fluoro-5-methylphenyl)boronic acid” is a chemical compound with the molecular formula C7H8BFO2 and a molecular weight of 153.95 . It is typically stored in a refrigerator and is available in a solid form .
Molecular Structure Analysis
The SMILES string representation for “(3-Fluoro-5-methylphenyl)boronic acid” is Cc1cc(F)cc(c1)B(O)O
. This provides a textual representation of the compound’s molecular structure.
Physical and Chemical Properties Analysis
“(3-Fluoro-5-methylphenyl)boronic acid” is a solid at room temperature . More detailed physical and chemical properties were not available in the sources I found .
Scientific Research Applications
Fluorinated Compounds in Biomedical Applications
Research indicates the significance of fluorinated compounds in biomedical applications, notably in diagnostic imaging and therapy. For example, amyloid imaging in Alzheimer's disease utilizes radioligands with fluorinated components for PET scans, aiding in early detection and the evaluation of anti-amyloid therapies (Nordberg, 2007). This demonstrates the critical role of fluorinated molecules in enhancing diagnostic accuracy and therapeutic interventions.
Fluorine in Organic Synthesis
The synthesis of fluorinated analogs, such as 2-Fluoro-4-bromobiphenyl, highlights the importance of fluorine atoms in modifying the physical and chemical properties of organic molecules (Qiu et al., 2009). Such modifications can lead to the development of new materials and pharmaceuticals with improved efficacy and stability.
Fluorophores in Clinical Practice
The use of fluorophores, like methylene blue, for intraoperative fluorescent imaging underscores the evolving role of fluorinated compounds beyond traditional applications. These applications span from visualizing ureters and identifying the parathyroid gland to imaging pancreatic tumors and detecting breast cancer margins (Cwalinski et al., 2020). The fluorescent properties of such compounds contribute significantly to surgical precision and patient outcomes.
Supramolecular Chemistry
Fluorinated segments in molecules like benzene-1,3,5-tricarboxamide showcase their utility in forming highly ordered structures due to strong hydrogen bonding and fluorophilic interactions. These properties are exploited in nanotechnology, polymer processing, and biomedical applications, offering pathways to innovative materials and therapeutic strategies (Cantekin, de Greef, & Palmans, 2012).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-fluoro-3-methyl-5-prop-2-enylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F/c1-3-4-9-5-8(2)6-10(11)7-9/h3,5-7H,1,4H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZZBJJCACXUOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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